N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a structurally complex sulfonamide derivative featuring a 1,1-dioxidoisothiazolidine ring, a 2,6-dioxopiperidine moiety, and a sulfonamide linker.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O6S2/c17-13-6-5-12(11-14(13)20-7-2-9-28(20,25)26)18-27(23,24)10-8-19-15(21)3-1-4-16(19)22/h5-6,11,18H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLLLMXMKBONDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . Phenylpiperidines are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a complex organic compound belonging to the sulfonamide class. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 425.93 g/mol. The structure features a chloro-substituted phenyl ring, a dioxidoisothiazolidine moiety, and a piperidine derivative linked through an ethanesulfonamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄ClN₃O₄S |
| Molecular Weight | 425.93 g/mol |
| CAS Number | [Pending Registration] |
| Solubility | Soluble in organic solvents |
The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS). This enzyme is crucial in the folate synthesis pathway, where sulfonamides mimic para-aminobenzoic acid (PABA), thereby competing for the active site and preventing bacterial growth. The inhibition leads to a decrease in folate production, which is essential for nucleic acid synthesis and ultimately results in bacterial cell death.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition zones measured at 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Minimum inhibitory concentration (MIC) observed at 50 µg/mL.
Case Studies
- Case Study on Efficacy Against Resistant Strains : A study conducted by Zhang et al. (2023) investigated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a reduction in bacterial load by 90% in treated samples compared to controls.
- Synergistic Effects with Other Antibiotics : Another study highlighted the synergistic effects when combined with beta-lactam antibiotics, enhancing the overall antibacterial activity against resistant strains.
Toxicity and Safety Profile
Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to assess long-term effects and potential cytotoxicity in human cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dioxopiperidine and Phthalimide Moieties
Compounds from and share key structural motifs with the target molecule, particularly the 2,6-dioxopiperidine core and sulfonamide/amide linkages. For example:
- N-(1,3-dioxopiperidin-2-yl)methyl-3-(1-oxo-1,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidine (11) : Retains the dioxopiperidine backbone but replaces the isothiazolidine dioxide with a phthalimide group. This substitution reduces sulfur-based polarity and may alter metabolic stability .
- N-Dithiophthalimidomethyl-3-(1-oxo-1,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidine (14) : Incorporates a dithiophthalimide group, introducing sulfur atoms that could enhance lipophilicity compared to the target compound’s sulfone group .
Sulfonamide Derivatives with Heterocyclic Substitutents
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (): Shares the sulfonamide backbone but includes a pyrazolopyrimidine-chromene system. This fluorinated aromatic system may improve target selectivity in kinase inhibition compared to the target compound’s chloro-isothiazolidine group .
- 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide (): Features a triazine-imidazolidine system, which introduces hydrogen-bonding sites absent in the target molecule. This could enhance binding to enzymes like dihydrofolate reductase .
Isothiazolidine Dioxide-Containing Analogues
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the dioxidoisothiazolidine ring via cyclization of thioamide precursors under controlled acidic or basic conditions.
- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides).
- Step 3 : Functionalization of the phenyl ring with chloro and dioxopiperidinyl groups using palladium-catalyzed cross-coupling or SNAr reactions. Critical conditions : Temperature (60–120°C), solvent polarity (DMF or THF), and reaction time (12–48 hours) significantly impact yield and purity. Design of Experiments (DoE) methodologies can optimize these parameters systematically .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
Contradictions may arise from:
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature).
- Solution stability : Degradation of the dioxopiperidinyl group under acidic conditions. Mitigation strategies :
- Standardized protocols : Use harmonized assay conditions (e.g., pH 7.4 buffer, 37°C).
- Stability studies : Monitor compound integrity via HPLC at 0, 6, and 24 hours.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and quantify inter-study variability .
Q. What mechanistic hypotheses explain the compound’s dual activity in antimicrobial and anti-inflammatory assays?
- Hypothesis 1 : The sulfonamide group inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis, while the dioxopiperidinyl moiety modulates NF-κB signaling in inflammation.
- Hypothesis 2 : Reactive oxygen species (ROS) generation via redox cycling of the isothiazolidine ring contributes to both antimicrobial and anti-inflammatory effects. Validation : Knockout DHPS bacterial strains or NF-κB reporter cell lines can isolate mechanisms .
Methodological Considerations
- Synthetic yield optimization : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst loading .
- Biological assay design : Include positive controls (e.g., trimethoprim for antimicrobial assays) and validate target engagement via Western blotting or SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
